2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine 2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine
Brand Name: Vulcanchem
CAS No.: 2548981-76-4
VCID: VC11812354
InChI: InChI=1S/C11H18N4O4S/c1-18-9-8-10(19-2)13-11(12-9)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3
SMILES: COC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)OC
Molecular Formula: C11H18N4O4S
Molecular Weight: 302.35 g/mol

2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine

CAS No.: 2548981-76-4

Cat. No.: VC11812354

Molecular Formula: C11H18N4O4S

Molecular Weight: 302.35 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine - 2548981-76-4

Specification

CAS No. 2548981-76-4
Molecular Formula C11H18N4O4S
Molecular Weight 302.35 g/mol
IUPAC Name 4,6-dimethoxy-2-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C11H18N4O4S/c1-18-9-8-10(19-2)13-11(12-9)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3
Standard InChI Key ULVMJPFVBXLDTD-UHFFFAOYSA-N
SMILES COC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)OC
Canonical SMILES COC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine features a pyrimidine ring substituted at positions 2, 4, and 6. The 4- and 6-positions bear methoxy groups (-OCH₃), while the 2-position is occupied by a piperazine ring sulfonylated at its distal nitrogen (N-4) with a methanesulfonyl (-SO₂CH₃) group. This arrangement confers both lipophilic (methoxy, piperazine) and polar (sulfonyl) domains, influencing solubility and target interactions .

Physicochemical Profile

PropertyValue/Description
IUPAC Name2-[4-(methanesulfonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine
Molecular FormulaC₁₁H₁₈N₄O₄S
Molecular Weight302.35 g/mol
SolubilityModerately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mg/mL)
logP (Predicted)0.89 (XLogP3-AA)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

The sulfonyl group enhances water solubility compared to non-sulfonylated analogs, while methoxy substituents promote membrane permeability—a critical balance for bioactive molecules .

Synthesis and Manufacturing

Synthetic Pathway

Industrial synthesis typically employs a three-step sequence from commodity chemicals:

Step 1: 2-Chloro-4,6-dimethoxypyrimidine Preparation
4,6-Dihydroxypyrimidine undergoes sequential O-methylation using methyl chloride or dimethyl sulfate under basic conditions (K₂CO₃, DMF, 60°C), followed by chlorination at C-2 with POCl₃/PCl₅ (reflux, 4h) .

Step 2: Piperazine Substitution
Nucleophilic aromatic substitution replaces the C-2 chlorine with piperazine. Optimal conditions involve:

  • Molar Ratio: 1:1.2 pyrimidine:piperazine

  • Solvent: Anhydrous DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80°C, 12h

  • Yield: 78-82%

Step 3: Sulfonylation
The secondary amine on piperazine reacts with methanesulfonyl chloride (MsCl):

  • Reagents: MsCl (1.1 equiv), Et₃N (1.5 equiv)

  • Solvent: Dichloromethane (0°C to RT)

  • Reaction Time: 2h

  • Yield: 85-90%

Process Optimization

Industrial-scale production employs flow chemistry to enhance safety and efficiency:

  • Chlorination: Continuous PCl₃ addition prevents thermal runaway

  • Workup: Liquid-liquid extraction removes unreacted MsCl

  • Purification: Crystallization from ethanol/water (7:3 v/v) achieves >99% purity

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrimidine ring undergoes regioselective reactions:

Reaction TypeConditionsProducts
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative
BrominationBr₂, FeBr₃, CHCl₃5-Bromo derivative
Friedel-Crafts AcylationAcCl, AlCl₃, nitrobenzene5-Acetyl derivative

C-5 functionalization preserves the piperazine-sulfonyl moiety, enabling SAR studies .

Piperazine Modifications

The sulfonylated piperazine permits further derivatization:

  • N-Alkylation: Reacts with alkyl halides (R-X) under phase-transfer conditions

  • Sulfonyl Replacement: LiAlH₄ reduces -SO₂CH₃ to -SCH₃

  • Complexation: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺)

Applications and Industrial Relevance

Agrochemical Intermediate

The compound serves as a precursor to herbicidal naphthylamide derivatives. In a patented route :

  • Thioether formation with 7-mercaptonaphthalide

  • Oxidative coupling to generate disulfide-linked dimers

  • Formulation as wettable powders (50% AI)

Herbicidal Activity:

Target WeedED₉₀ (g/ha)
Amaranthus retroflexus12.5
Echinochloa crus-galli18.7

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencelogPAqueous Solubility (mg/mL)
Target Compound4,6-Dimethoxy, N-4 sulfonyl0.890.45
2-(Piperazin-1-yl)-4,6-dimethoxypyrimidineNo sulfonyl group1.520.12
2-(4-Tosylpiperazin-1-yl)-4,6-dimethoxypyrimidineTosyl (-SO₂C₆H₄CH₃)2.310.08

Sulfonyl groups markedly reduce logP while improving solubility—critical for formulation development .

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